N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 2-chlorophenyl group attached to a methoxyethyl chain, which is further linked to a 2,2-dimethylpropanamide (pivalamide) moiety.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)13(17)16-9-12(18-4)10-7-5-6-8-11(10)15/h5-8,12H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMPODOVLXOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenyl magnesium bromide with a suitable precursor, followed by a series of reactions including dehydration, oxidation, and imination . The reaction conditions often require the use of acidic ionic liquids, potassium permanganate, and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially blocking nerve impulses and pain sensations . The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, their substituents, and biological activities:
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The nitro group in N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide enhances hydrogen bonding and stability , whereas the methoxy group in the target compound may increase solubility via polar interactions.
Core Structure Impact :
- Heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidine in 24c) confer rigidity and enable interactions with biological targets like kinases, leading to antitumor activity . In contrast, the target compound’s linear methoxyethyl chain may favor membrane permeability.
This highlights the critical role of the core scaffold in determining activity .
Research Findings and Implications
- Anticancer Potential: Pyrrolopyrimidine derivatives (e.g., 24c) demonstrate that combining pivalamide with heterocyclic systems enhances cytotoxicity, possibly through kinase inhibition .
- Cholesterol Absorption : The nitro-chloro derivative () serves as an intermediate in Ezetimibe synthesis, emphasizing the utility of pivalamide in modulating lipid-related pathways .
- Synthetic Challenges : The methoxyethyl chain in the target compound may introduce steric hindrance during synthesis, whereas simpler analogs (e.g., N-(2-chlorophenyl)propanamides) are more straightforward to functionalize .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H18ClN
- Molecular Weight : 237.74 g/mol
The presence of a chlorophenyl group and a methoxyethyl moiety is significant as these structural features are often associated with enhanced biological activity.
Antiproliferative Effects
Preliminary studies suggest that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. The chloroacetyl moiety in related compounds has been linked to increased cytotoxicity due to its ability to form reactive intermediates, which can interact with cellular macromolecules.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Chloroacetyl derivative : This step is crucial as it sets the stage for further functionalization.
- Coupling with Methoxyethylamine : This reaction introduces the methoxyethyl group, enhancing solubility and biological activity.
- Final Amide Formation : The final step involves the formation of the amide bond that characterizes this compound.
Study 1: Cytotoxicity in Cancer Cell Lines
A study investigating similar compounds found that those with a chloro group exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Study 2: Inhibition of Kinase Activity
Another research effort focused on a series of aminopyridine derivatives, which included compounds structurally related to this compound. These derivatives were shown to inhibit p38α MAP kinase, an important target in inflammatory diseases and cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Acetylphenol | Acetyl group on phenol | Antioxidant properties |
| 4-Chloroacetanilide | Chloro group on acetanilide | Analgesic effects |
| N-Methoxy-N,N-dimethylacetamide | Dimethylacetamide structure | Solvent properties |
The unique combination of functionalities in this compound may enhance its reactivity and biological activity compared to other listed compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
